Cyclohexanecarboxylic acid, 3-(4-chlorophenyl)-1-methyl-
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Overview
Description
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylmagnesium bromide from 4-chlorobromobenzene and magnesium in anhydrous ether.
Grignard Reaction: The 4-chlorophenylmagnesium bromide is then reacted with cyclohexanone to form 3-(4-chlorophenyl)-1-methylcyclohexanol.
Oxidation: The alcohol group in 3-(4-chlorophenyl)-1-methylcyclohexanol is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cell membrane receptors to trigger intracellular signaling cascades, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid: Similar structure with a hydroxyl group instead of a carboxylic acid group.
4-Chlorophenylacetic acid: Contains a phenyl ring with a chlorine substituent and an acetic acid group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring with a 4-chlorophenyl substituent.
Uniqueness
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Properties
CAS No. |
61405-14-9 |
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Molecular Formula |
C14H17ClO2 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H17ClO2/c1-14(13(16)17)8-2-3-11(9-14)10-4-6-12(15)7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,16,17) |
InChI Key |
UNTZJJGIJDZICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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